BenchChemオンラインストアへようこそ!

8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline (CAS 1798036-44-8) is a synthetic quinoline–azetidine conjugate with a molecular formula of C₁₉H₁₈N₂O₄S and a molecular weight of 370.42 g·mol⁻¹. The compound integrates a 2-methylquinoline scaffold at position 8 with an azetidine-1-carbonyl linker and a furan-2-ylmethanesulfonyl side chain.

Molecular Formula C19H18N2O4S
Molecular Weight 370.42
CAS No. 1798036-44-8
Cat. No. B2670188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline
CAS1798036-44-8
Molecular FormulaC19H18N2O4S
Molecular Weight370.42
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2C(=O)N3CC(C3)S(=O)(=O)CC4=CC=CO4)C=C1
InChIInChI=1S/C19H18N2O4S/c1-13-7-8-14-4-2-6-17(18(14)20-13)19(22)21-10-16(11-21)26(23,24)12-15-5-3-9-25-15/h2-9,16H,10-12H2,1H3
InChIKeyOZRNAYUPXOSDDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline (CAS 1798036-44-8): Core Identity for Research Procurement


8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline (CAS 1798036-44-8) is a synthetic quinoline–azetidine conjugate with a molecular formula of C₁₉H₁₈N₂O₄S and a molecular weight of 370.42 g·mol⁻¹ . The compound integrates a 2-methylquinoline scaffold at position 8 with an azetidine-1-carbonyl linker and a furan-2-ylmethanesulfonyl side chain . It is supplied at ≥95% purity for research and development purposes . This structural architecture places the molecule at the intersection of three pharmacologically relevant fragments: the quinoline core (associated with antimalarial, antibacterial, and anticancer activity), the azetidine ring (a conformational constraint element that can improve metabolic stability and binding affinity), and the furan-sulfonyl motif (a hydrogen-bond-acceptor-rich moiety that modulates electronic and steric properties). The compound is listed across multiple chemical supplier catalogs, indicating active demand in medicinal chemistry and early-stage drug discovery programs .

Why 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline Cannot Be Replaced by a Generic Quinoline–Azetidine Analog


The 2-methylquinoline-8-carbonyl-azetidine scaffold is shared by several research intermediates, but the sulfonyl substituent at the azetidine 3-position acts as a critical performance switch. Replacing the furan-2-ylmethanesulfonyl group with a 4-fluorobenzenesulfonyl (CAS 1448065-77-7), isobutylsulfonyl, or 4-methoxyphenylsulfonyl analog produces quantifiable differences in molecular weight, lipophilicity (XLogP3), hydrogen-bond acceptor count, and topological polar surface area (TPSA) [1]. These parameters directly influence solubility, passive permeability, metabolic soft-spot profile, and target-binding enthalpy, meaning that even closely related sulfonyl variants cannot be assumed to behave interchangeably in biological assays, co-crystallization trials, or SAR expansion campaigns . The furan oxygen introduces a unique hydrogen-bond acceptor that is absent in the phenyl-sulfonyl analogs and is not recapitulated by simple alkyl sulfonyl chains; this feature can alter both intermolecular recognition and the compound’s solid-state properties (melting point, crystallinity, hygroscopicity), which are decisive for reproducible formulation in screening libraries and for procurement of analytically matched batches over multi-year projects [1].

Quantitative Differentiation Profile for 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline


Lower Molecular Weight and Higher Hydrogen-Bond Acceptor Count Relative to 4-Fluorobenzenesulfonyl Analog Enhance Solubility Potential

The target compound (C₁₉H₁₈N₂O₄S, MW 370.42 g·mol⁻¹) is lighter than the direct 4-fluorobenzenesulfonyl analog (C₂₀H₁₇FN₂O₃S, MW 384.42 g·mol⁻¹) by 14.0 g·mol⁻¹, a reduction of ~3.6% [1]. The furan-2-ylmethanesulfonyl side chain provides six hydrogen-bond acceptors (the sulfonyl oxygens, the carbonyl oxygen, the furan ring oxygen, and the quinoline nitrogen) compared with five acceptors in the fluoro-phenyl analog [1]. The extra acceptor (furan ring oxygen) increases topological polar surface area (TPSA) from 75.7 Ų (4-fluoro analog) to an estimated ~88–92 Ų for the target compound, a gain of ~16–22% [1]. Lower molecular weight combined with higher H-bond acceptor count and larger TPSA is associated with improved aqueous solubility and reduced non-specific binding in protein-rich assay media, an advantage for early-stage screening campaigns where solubility-limited artifacts often obscure true SAR.

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization Lead Diversification

Furan-2-ylmethanesulfonyl Substituent Confers a Lower XLogP3 (~2.0) than the 4-Fluorobenzenesulfonyl Analog (XLogP3 = 2.9), Favoring Drug-Like Lipophilicity

The computed XLogP3 for the 4-fluorobenzenesulfonyl comparator is 2.9, placing it above the typical oral drug space sweet spot (XLogP3 1–3 but ideally <3 for balanced ADME) [1]. For the target furan-2-ylmethanesulfonyl compound, the estimated XLogP3 is approximately 2.0 based on fragment-additive calculation, a reduction of ~0.9 log units (~31% lower lipophilicity) [1]. The furan ring oxygen contributes polarity without the electron-withdrawing fluorine, reducing logP while maintaining aromatic stacking potential. Lipophilic ligand efficiency (LLE) and ligand efficiency (LE) indices are therefore expected to be more favorable for the target compound when normalized against biological target potency, a parameter increasingly used to prioritize compounds in multi-parametric optimization.

Physicochemical ADME Lipophilic Efficiency Lead Optimization

Increased Rotatable Bond Count (5 vs. 3) Provides Enhanced Conformational Flexibility for Induced-Fit Binding

The furan-2-ylmethanesulfonyl chain adds two rotatable bonds (C–S–C–C–furan) compared with the rigid 4-fluorophenyl-sulfonyl analog, resulting in an estimated five rotatable bonds for the target compound versus three for the comparator [1]. This additional flexibility allows the furan ring to sample a wider conformational space, which can be advantageous for targets with plastic or buried binding pockets where induced-fit recognition is critical. In fragment-based drug discovery (FBDD) and structure-based design, increased rotatable bond count can correlate with higher hit-to-lead progression rates when the target binding site exhibits conformational adaptability. The trade-off—potential entropic penalty on binding—is mitigated by the furan oxygen's capacity to form stabilizing hydrogen bonds in the bound conformation.

Protein–Ligand Interactions Target Engagement Structure-Based Drug Design

Furan Ring Oxygen Provides an Additional Hydrogen-Bond Acceptor Site Absent in Alkyl-Sulfonyl and Phenyl-Sulfonyl Analogs

The isobutylsulfonyl analog (CAS not publicly indexed with computed properties) and the 4-methoxyphenylsulfonyl analog contain zero and one heteroatom, respectively, in the sulfonyl-attached ring system, providing at most one additional hydrogen-bond acceptor beyond the sulfone moiety . The target compound's furan ring contributes two H-bond acceptor loci: the ring oxygen and the π-cloud of the aromatic furan. The ring oxygen can accept classical hydrogen bonds, while the π-system can participate in C–H···π or cation–π interactions not available to saturated alkyl sulfones. This dual-recognition capability is particularly valuable for kinome targets (e.g., kinases with a gatekeeper residue capable of H-bonding) and for proteases that coordinate ligands via structured water networks.

Ligand–Target Recognition Selectivity Design Pharmacophore Modeling

Highest-Impact Application Scenarios for 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline


Kinase Inhibitor Hit-to-Lead Diversification Programs

The compound's quinoline core, combined with the furan-2-ylmethanesulfonyl tail, provides a balanced lipophilicity (estimated XLogP3 ~2.0) and a TPSA range (~88–92 Ų) that aligns with oral drug-like chemical space. Medicinal chemistry teams pursuing kinase selectivity through hinge-region H-bonding (quinoline N) and back-pocket occupancy (furan-sulfonyl arm) can deploy this scaffold as a differentiated alternative to the 4-fluorobenzenesulfonyl analog (XLogP3 = 2.9, TPSA = 75.7 Ų) . The additional rotatable bonds and furan oxygen acceptor may unlock new vector opportunities for subtype selectivity within the kinome.

Physicochemical Probe Development for Solubility-Limited Target Classes

For targets such as GPCRs, ion channels, or protein–protein interactions where compound solubility and low non-specific binding are critical, the target compound's lower molecular weight (370.42 g·mol⁻¹) and higher HBA count (6) relative to the 4-fluoro comparator (384.42 g·mol⁻¹, HBA = 5) are predicted to yield superior aqueous solubility and reduced membrane perturbation . This makes the compound suitable for biophysical assays (NMR, SPR, ITC) requiring high soluble concentrations and for cellular assays where non-specific toxicity must be minimized.

Fragment-Based and Structure-Guided Medicinal Chemistry

With five rotatable bonds and a furan oxygen that can anchor a water-mediated hydrogen-bond network, the compound is well suited for structure-based drug design (SBDD) where conformational sampling and water-map analysis guide fragment evolution. The compound can serve as a high-quality starting point for fragment growth or scaffold hopping exercises, particularly in targets where the furan ring can form a productive π-stacking or hydrogen-bond interaction with a key residue not accessible to the 4-fluoro or isobutyl sulfonyl congeners .

Reference Standard for Analytical Method Development in Quinoline-Sulfonyl Series

The compound's defined purity (≥95%), unambiguous CAS registration, and reproducible SMILES identity (CC1=CC=C2C=CC=C(C(=O)N3CC(C3)S(=O)(=O)CC3=CC=CO3)C2=N1) make it suitable as an analytical reference standard for HPLC, LC-MS, and NMR method development in medicinal chemistry laboratories working on quinoline–azetidine–sulfonyl chemical series . Its distinct retention time signature, driven by the furan-sulfonyl chromophore, provides a robust benchmark for monitoring reaction progress, assessing purity, and qualifying new batches of analog compounds.

Quote Request

Request a Quote for 8-{3-[(furan-2-yl)methanesulfonyl]azetidine-1-carbonyl}-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.